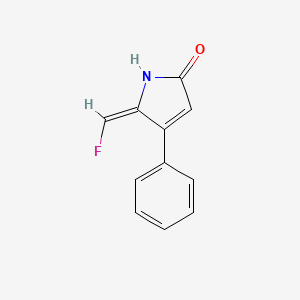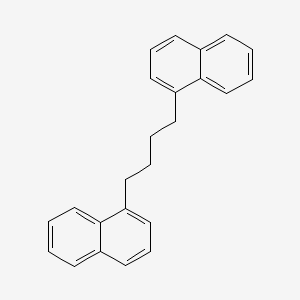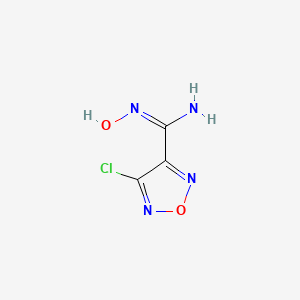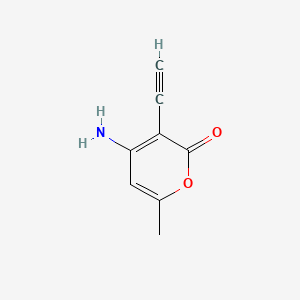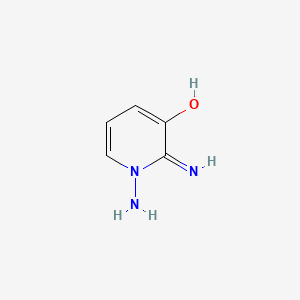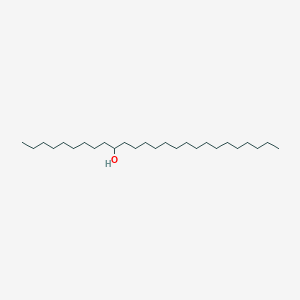
2-Heptylbutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptylbutanedioic acid: is an organic compound with the molecular formula C11H20O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives followed by decarboxylation. For instance, the reaction of heptyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide can yield the desired product after hydrolysis and decarboxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Heptylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Heptylbutanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Vergleich Mit ähnlichen Verbindungen
- 2-Heptylhexanedioic acid
- 2-Heptylpentanedioic acid
- 2-Heptylbutanedioic acid
Comparison: this compound is unique due to its specific chain length and the presence of two carboxyl groups. This structure imparts distinct chemical properties, such as solubility and reactivity, compared to other similar dicarboxylic acids. Its specific chain length may also influence its biological activity and industrial applications.
Eigenschaften
CAS-Nummer |
3507-63-9 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-heptylbutanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-6-7-9(11(14)15)8-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
XEMGZCWREZSLND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


